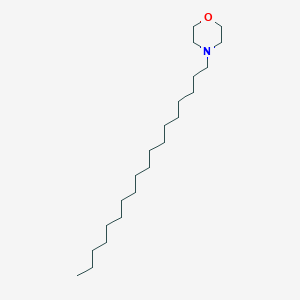

4-Octadecylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-octadecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMSOLOCRKCJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167877 | |

| Record name | 4-Octadecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16528-77-1 | |

| Record name | 4-Octadecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16528-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octadecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016528771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octadecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octadecylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 4 Octadecylmorpholine

Advanced Synthetic Methodologies for 4-Octadecylmorpholine

Traditional synthesis of this compound typically involves the alkylation of morpholine (B109124) with an octadecyl halide, such as octadecyl bromide or iodide, in the presence of a base like potassium carbonate. smolecule.com Another conventional route is the direct amination of octadecanol with morpholine under acidic or basic conditions. smolecule.com However, these methods can present challenges, including the need for high temperatures and the potential for side reactions, which necessitates extensive purification. To address these limitations, advanced methodologies have been developed to improve efficiency, yield, and environmental friendliness.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org In the context of this compound synthesis, this has led to the exploration of safer solvents, catalytic processes, and alternative energy sources to minimize environmental impact. mdpi.com

Catalytic methods offer significant advantages by enabling reactions to proceed under milder conditions and with greater selectivity, thereby reducing energy consumption and waste. dtu.dk While specific catalytic pathways for this compound are not extensively detailed in the provided results, the use of phase transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide (TBAB) has been shown to enhance the reactivity in the alkylation of morpholine. PTCs facilitate the transfer of reactants between different phases (e.g., aqueous and organic), accelerating the reaction rate and potentially increasing yields. matanginicollege.ac.in The development of metal-catalyzed cross-coupling reactions, such as those involving copper or nickel complexes, represents a broader trend in organic synthesis that could be applied to the formation of the C-N bond in this compound. dtu.dknih.gov These catalytic systems can offer high efficiency and selectivity under mild conditions. dtu.dk

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. matanginicollege.ac.in Solvent-free synthesis, or mechanochemistry, utilizes mechanical force, such as ball milling, to initiate chemical reactions. rsc.org This technique has been successfully applied to other types of reactions, like the synthesis of azo dyes, and offers benefits such as mild reaction conditions, high yields, and simplified purification. rsc.org While direct application to this compound synthesis is not specified, it represents a promising green alternative. Another approach is the use of water as a solvent, which is non-toxic and inexpensive. matanginicollege.ac.in Microwave-assisted synthesis in water has been demonstrated for other heterocyclic compounds, suggesting its potential for the aqueous synthesis of this compound. ijcce.ac.ir

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green chemistry to accelerate reaction rates and improve yields. rsc.org

Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times compared to conventional heating methods. mdpi.commdpi.com For the synthesis of this compound, a mixture of morpholine and 1-bromooctadecane (B154017) with potassium carbonate in a solvent like DMF can be irradiated with microwaves, leading to a significant reduction in reaction time from hours to minutes. Microwave-assisted synthesis offers rapid and uniform heating, which can lead to higher yields and cleaner reactions.

Comparison of Microwave vs. Conventional Heating for Alkylation Reactions

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Time (h) | 2–4 | 48–72 |

| Yield (%) | 38–42 | 28–35 |

| Energy Consumption | Low | High |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. mdpi.comrsc.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can accelerate chemical transformations. mdpi.com Ultrasound-assisted synthesis has been successfully used for various organic compounds, including bisphosphonate-betulin conjugates and 1,3,4-oxadiazol-2-amines, resulting in significantly reduced reaction times and improved yields. rsc.orgresearchgate.net This technique has been shown to be efficient for N-substituted 1,2,4-triazole (B32235) derivatives, suggesting its applicability to the N-alkylation of morpholine to produce this compound. mdpi.comnih.gov

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis. The formation of this compound primarily occurs through a nucleophilic substitution reaction. smolecule.com

The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of the octadecyl halide (e.g., octadecyl bromide). smolecule.com The presence of a base is typically required to deprotonate the morpholine, increasing its nucleophilicity. smolecule.com The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophilic attack and the departure of the leaving group (halide ion) occur simultaneously. The bulky octadecyl group can introduce steric hindrance, which may slow down the reaction rate.

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not available in the provided search results, general principles of reaction kinetics can be applied. The rate of the SN2 reaction for the formation of this compound would be expected to be dependent on the concentrations of both morpholine and the octadecyl halide.

The rate law can be expressed as: Rate = k[Morpholine][Octadecyl Halide]

Where 'k' is the rate constant. The value of 'k' is influenced by factors such as temperature, solvent polarity, and the nature of the leaving group on the octadecyl chain (e.g., I- > Br- > Cl-). The use of catalysts, such as phase transfer catalysts, would also affect the rate constant by providing an alternative, lower-energy reaction pathway.

Investigation of Catalytic Intermediates

While specific literature detailing the catalytic intermediates of this compound is sparse, the methodologies for such investigations are well-established in chemistry. The study of transient species in a catalytic cycle is crucial for understanding reaction mechanisms and optimizing catalysts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy combined with computational modeling are powerful tools for this purpose.

In a typical investigation, catalytically significant states of a molecule are characterized. nih.gov For a compound like this compound, where the morpholine nitrogen can act as a nucleophile or base, this would involve tracking the structural changes as it participates in a reaction. smolecule.com Due to the high flexibility of regions like the alkyl chain and the morpholine ring, especially during a reaction, standard structural determination methods may be insufficient. nih.gov

Advanced protocols, such as using NMR chemical shift data to drive molecular dynamics simulations (a "csdMD" protocol), can generate complete structural ensembles of these dynamic intermediates. nih.gov This approach allows for the modeling of flexible regions and the inclusion of cofactors or other reacting molecules, providing a detailed picture of the transient structures that are fundamental to the catalytic process. nih.gov Such studies would be invaluable for elucidating how this compound and its derivatives function as catalysts or reaction promoters.

Synthesis of Novel this compound Derivatives for Specific Applications

The core structure of this compound serves as a scaffold for creating a variety of derivatives with tailored properties. ontosight.aiontosight.ai Modifications can be targeted at either the long alkyl chain or the morpholine heterocycle, or can involve using the entire molecule as a building block for larger, more complex structures.

The long, saturated octadecyl chain, while responsible for the molecule's hydrophobicity, can be chemically modified to introduce new functionalities. This allows for the fine-tuning of the molecule's physical properties and the introduction of reactive sites for further chemical transformations. An emerging strategy in polymer science that can be applied here is asymmetric side-chain engineering, which involves introducing functional moieties onto otherwise non-reactive alkyl chains. rsc.org

This approach could be used to introduce polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, at specific points along the octadecyl chain. Such modifications would dramatically alter the amphiphilic balance of the molecule, potentially improving its solubility in a wider range of solvents or enhancing its ability to self-assemble into specific nanostructures. rsc.org

Table 1: Potential Strategies for Octadecyl Chain Functionalization

| Modification Strategy | Reagents/Method | Resulting Functional Group | Potential Impact on Properties |

| Terminal Hydroxylation | Selective oxidation catalysts | -OH (at the chain end) | Increases hydrophilicity, provides site for esterification |

| Asymmetric Engineering | Introduction of functionalized co-monomers during synthesis | -OH, -COOH, etc. (along the chain) | Alters solubility, enables post-synthesis modification rsc.org |

| Halogenation | Free-radical halogenation (e.g., with NBS) | -Br, -Cl | Provides a reactive handle for nucleophilic substitution |

The morpholine ring offers several avenues for derivatization, primarily centered on the reactivity of the nitrogen atom. These modifications can alter the electronic properties, charge, and steric profile of the hydrophilic head of the molecule.

A common modification is the quaternization of the morpholine nitrogen. smolecule.com This reaction involves treating this compound with an alkyl halide (e.g., methyl iodide), which converts the tertiary amine into a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, significantly increasing the molecule's water solubility and altering its surfactant properties. Another potential reaction is the oxidation of the nitrogen atom to form a this compound N-oxide, which can exhibit different biological activities and coordination properties compared to the parent amine.

Table 2: Key Modifications of the Morpholine Ring

| Reaction Type | Typical Reagents | Product Class | Key Property Change |

| Quaternization | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Quaternary Ammonium Salt | Introduces a permanent positive charge, increases water solubility smolecule.com |

| Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | N-oxide | Increases polarity, modifies biological activity |

| Ring Opening | Strong acids/specialized catalysts | Diamine derivatives | Breaks the heterocyclic ring, creating a flexible, linear head group |

While this compound is inherently amphiphilic, it can be used as a building block to construct more sophisticated amphiphilic architectures like block copolymers or star-shaped polymers. ontosight.airsc.orgmdpi.com In these structures, the this compound moiety typically serves as the hydrophobic segment.

The synthesis of these advanced variants often employs controlled polymerization techniques. For example, a derivative of this compound containing a polymerizable group could be used as a monomer in a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com This would allow for the creation of well-defined block copolymers where a hydrophobic poly(this compound derivative) block is attached to a hydrophilic polymer block, such as poly(acrylic acid) or poly(ethylene oxide). rsc.orgmdpi.com Such copolymers are known to self-assemble in solution to form micelles or vesicles, which have applications in areas like drug delivery and nanotechnology. mdpi.com

Table 3: Approaches to Synthesizing Advanced Amphiphilic Variants

| Variant Type | Synthetic Strategy | Description | Example Application |

| Block Copolymers | Controlled Radical Polymerization (e.g., RAFT, ATRP) | A linear chain composed of a hydrophobic block (from a this compound derivative) and a hydrophilic block. mdpi.com | Self-assembling nanocarriers for drug delivery. mdpi.com |

| Star-Shaped Copolymers | Ring-Opening Polymerization (ROP) from a central core | Multiple polymer arms, containing the this compound unit, radiating from a central initiator molecule. rsc.org | Rheology modifiers, high-capacity delivery systems. rsc.org |

| Amphiphilic Dendrimers | Multi-step convergent or divergent synthesis | Precisely branched, tree-like macromolecules with a hydrophobic core or periphery based on the octadecylmorpholine structure. mpg.de | Biorecognition, advanced nanocarriers. mpg.de |

Advanced Applications and Functional Studies of 4 Octadecylmorpholine

Applications in Materials Science Research

In the realm of materials science, 4-octadecylmorpholine is valued for its ability to influence surface properties and its potential for integration into polymers and composites. ontosight.ai Its amphiphilic nature allows it to act as a surfactant and an additive, modifying the characteristics of various materials. smolecule.com

Surface Modification and Interfacial Phenomena

The dual hydrophobic and hydrophilic nature of this compound makes it particularly effective in modifying surfaces and influencing interfacial phenomena. smolecule.com This capability is fundamental to tailoring the performance of materials in specific applications.

The presence of this compound at an interface can significantly alter surface energy, which is the excess energy at the surface of a material compared to the bulk. By adsorbing at interfaces, this compound can reduce surface tension. This modification of surface energy directly impacts the adhesion properties of a material, either enhancing or reducing its ability to bond with other surfaces. In the context of coatings and adhesives, controlling these properties is crucial for performance and durability. ontosight.ai For instance, in high-temperature coatings, managing wettability and spreading is essential, and additives that modify interfacial tension play a key role. tms.org

| Property Influenced by this compound | Effect |

| Surface Tension | Reduction |

| Wettability | Modification |

| Adhesion | Enhancement or Reduction |

Table 1. Effects of this compound on Surface Properties. This table is based on the general principles of surfactants and interfacial phenomena.

The amphiphilic character of this compound drives its spontaneous organization into ordered structures, a process known as self-assembly. smolecule.comnih.gov In aqueous environments, these molecules can form micelles, vesicles, or other aggregates where the hydrophobic tails are shielded from the water, and the hydrophilic heads are exposed. mdpi.com This behavior is fundamental to the formation of nanostructures. The ability to form such structures is of significant interest for creating novel materials with tailored properties and for applications in nanotechnology. thno.orgnih.gov The self-assembly process is governed by non-covalent interactions such as hydrophobic forces, van der Waals forces, and hydrogen bonding. nih.govdergipark.org.tr

Polymer and Composite Material Integration

The integration of this compound into polymers and composite materials can lead to significant improvements in their properties and processing characteristics.

| Parameter | Impact of this compound Integration |

| Interfacial Tension | Reduced |

| Component Dispersion | Improved |

| Material Rheology | Modified |

Table 2. Impact of this compound on Polymer Composites. This table summarizes the potential effects of using this compound as an additive in polymer composites.

Biological and Biomedical Research Applications

The unique structural features of this compound also lend themselves to applications in biological and biomedical research. Compounds with similar morpholine (B109124) structures have been noted for various biological effects. smolecule.com The long alkyl chain can enhance the molecule's ability to interact with and permeate cell membranes. smolecule.com

In the context of biomedical research, the amphiphilic nature of this compound is relevant for the development of drug delivery systems. The ability to form micelles and vesicles allows for the encapsulation of therapeutic agents, potentially protecting them from degradation and facilitating their transport to target sites within the body. ontosight.ai Furthermore, the modification of material surfaces with this compound can improve biocompatibility, making them more suitable for use in medical devices and implants. ontosight.ai Research into morpholine derivatives has also suggested potential antimicrobial and antifungal properties. ontosight.ai

Antimicrobial Activity and Mechanisms of Action

The antimicrobial efficacy of this compound has been observed against several pathogens. For instance, the volatile compounds from M. camphora showed significant growth inhibition against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. mycosphere.org

**Table 1: Inhibitory Effect of Volatile Organic Compounds (including this compound) from *Muscodor camphora***

| Microorganism | Inhibition (%) |

|---|---|

| Pseudomonas aeruginosa | 70% |

| Staphylococcus aureus | 50% |

| Candida albicans | 30% |

| Alternaria alternata | 57.3% |

| Fusarium oxysporum | 13.2% |

Data sourced from studies on the synergistic effects of VOCs produced by M. camphora.

The primary mechanism of action for this compound's antimicrobial activity is the disruption of cellular membranes. smolecule.com This action is largely attributed to its chemical structure, which combines a hydrophilic morpholine head with a long, hydrophobic octadecyl tail. ontosight.ai This amphiphilic nature allows it to function as a surfactant, reducing surface tension and interacting strongly with the lipid bilayers of microbial cell membranes. semanticscholar.org

The long C18 alkyl chain is crucial for its efficacy, as it provides greater lipophilicity compared to shorter-chain analogues. This enhanced lipid solubility allows the molecule to penetrate and integrate into the microbial membrane, disrupting the packing order of the membrane lipids. smolecule.com This insertion leads to a chaotic rearrangement of the membrane structure, compromising its integrity. nih.gov

By disrupting the fundamental structure of the cell membrane, this compound effectively inhibits essential microbial physiological functions. A compromised membrane loses its selective permeability, a critical function for maintaining cellular homeostasis. frontiersin.orgwikipedia.org This leads to an uncontrolled flux of ions and small molecules, causing a decline in the internal pH and hyperpolarization of the membrane. frontiersin.org The loss of the membrane's barrier function results in the leakage of vital intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell lysis and death. Furthermore, damage to the membrane can disrupt key cellular processes that are membrane-associated, including energy production and nutrient transport, further contributing to the cessation of microbial growth and function. nih.gov

The emergence of antibiotic-resistant bacterial strains is a major global health concern. nih.govnih.gov this compound and related morpholine derivatives show potential in addressing this challenge. researchgate.netnih.gov Its mechanism of physically disrupting the cell membrane is a key advantage, as it is a mode of action that bacteria may find more difficult to develop resistance against compared to the specific enzymatic targets of many conventional antibiotics. nih.gov

Studies have highlighted the effectiveness of this compound and its associated VOC mixtures against antibiotic-resistant pathogens. For example, it has shown notable inhibitory activity against Pseudomonas aeruginosa, a Gram-negative bacterium known for its high resistance to multiple antibiotics. mycosphere.org Furthermore, research into morpholine derivatives with long alkyl chains has demonstrated enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). smolecule.com The development of new antibacterial agents often focuses on compounds that, like this compound, can overcome existing resistance mechanisms. nih.govnih.gov

Pharmacological Investigations and Cellular Interactions

The unique properties of this compound have led to its investigation in various pharmacological contexts. It has been identified during the phytochemical analysis of medicinal plants such as Aegle marmelos and Ricinus communis, suggesting its presence in natural biological systems. researchgate.netijpsonline.com The broader class of morpholine derivatives is known to possess a range of biological effects, including anti-inflammatory and antifungal properties, which provides a basis for the pharmacological interest in this specific compound. smolecule.com

The interaction of this compound with biological membranes is a central aspect of its functional studies. Its ability to permeabilize cell membranes is the foundation of its antimicrobial action. smolecule.com This process involves the hydrophobic octadecyl tail inserting into the lipid bilayer, which increases membrane fluidity and creates transient pores or defects. smolecule.commdpi.com This permeabilization is not limited to microbial cells and is a general feature of its interaction with biological membranes, driven by its surfactant-like properties. Techniques to study membrane permeabilization, such as those using fluorescent dyes or flow cytometry, can elucidate the precise effects of such compounds on membrane integrity. nih.gov The stabilization and subsequent permeabilization of cell membranes by chemical agents is a known method for studying intracellular components, highlighting the potent effect such molecules can have on cellular barriers. nih.gov

The amphiphilic nature of this compound makes it a candidate for applications in drug delivery systems. ontosight.aiontosight.ai Its ability to interact with and permeabilize biological membranes could be harnessed to enhance the delivery of therapeutic agents, particularly lipophilic drugs, across cellular barriers. ontosight.ai Compounds that can modify the surface properties of materials or interact with lipid membranes are valuable in creating more biocompatible or effective delivery vehicles. ontosight.ai The long alkyl chain could facilitate the encapsulation of hydrophobic drugs, while the morpholine group could provide a hydrophilic interface, potentially forming stable emulsions or liposome-like structures for targeted drug release. ontosight.aisemanticscholar.org

Investigation of Specific Molecular Targets and Pathways

The precise molecular targets and pathways of this compound remain an active area of scientific inquiry. However, its structural relationship to the morpholine class of fungicides provides a strong basis for hypothesized mechanisms of action. Morpholine fungicides are well-documented inhibitors of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes.

Specifically, these fungicides are known to interfere with two key enzymes in the ergosterol (B1671047) biosynthesis pathway:

Sterol Δ14-reductase: This enzyme is responsible for the reduction of a double bond at the C14 position of the sterol precursor.

Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of a double bond from the C8 to the C7 position in the sterol molecule.

Inhibition of these enzymes leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, the primary sterol in most fungal cell membranes. This disruption of membrane composition and structure ultimately results in the cessation of fungal growth and cell death. While direct enzymatic assays specifically confirming the inhibition of these enzymes by this compound are still emerging, its demonstrated antifungal activity strongly suggests a similar mode of action. Further research, including transcriptomic and proteomic analyses, is expected to provide a more detailed understanding of the specific molecular interactions and downstream pathways affected by this compound.

Biocontrol Applications

This compound has garnered significant attention for its potential applications in biocontrol, primarily owing to its production by certain endophytic fungi and its function as a potent volatile organic compound (VOC) with antifungal properties.

Volatile organic compounds are key mediators of interspecies interactions in microbial communities. This compound has been identified as a significant VOC in the antagonistic relationships between various fungal species. Research has demonstrated that certain endophytic fungi, such as Muscodor albus, produce a complex mixture of VOCs, with this compound being a notable component, that exhibit lethal effects against a broad spectrum of plant pathogenic fungi.

The volatility of this compound allows it to diffuse through air and soil, enabling it to inhibit the growth of competing fungi from a distance in a process known as mycofumigation. This characteristic makes it a promising candidate for the development of novel bio-based fungicides. The antifungal activity of this compound as a VOC is believed to stem from its ability to disrupt fungal cell membrane integrity and interfere with essential metabolic processes, though the precise mechanisms are still under investigation.

Table 1: Antifungal Activity of Volatile Organic Compounds from Muscodor albus

| Pathogenic Fungus | Inhibition by M. albus VOCs |

| Pythium ultimum | Significant |

| Rhizoctonia solani | Significant |

| Sclerotinia sclerotiorum | Significant |

| Botrytis cinerea | Significant |

| Aspergillus niger | Significant |

| Fusarium oxysporum | Significant |

Endophytic fungi, which reside within plant tissues without causing harm, represent a vast and largely untapped resource of bioactive natural products. Several species of endophytic fungi have been identified as producers of this compound, underscoring their potential utility in biocontrol strategies. The production of this antifungal compound by endophytes can confer a degree of chemical defense to their host plants against pathogenic incursions.

A prime example is the endophytic fungus Muscodor albus, originally isolated from the cinnamon tree (Cinnamomum zeylanicum). This fungus is a well-documented producer of a potent blend of antifungal VOCs, where this compound is a key active constituent. The demonstrated efficacy of the M. albus VOC cocktail has led to its development and exploration as a commercial biofumigant. The utilization of such endophytic fungi and their bioactive secondary metabolites offers a more sustainable and ecologically sound alternative to conventional synthetic pesticides for the management of plant diseases. Ongoing research is focused on the discovery of novel endophytic producers of this compound and the optimization of fermentation conditions to enhance its yield for agricultural and biotechnological applications.

Table 2: Endophytic Fungi Producing this compound and Their Host Plants

| Endophytic Fungus | Host Plant |

| Muscodor albus | Cinnamomum zeylanicum |

| Hypoxylon sp. | Persea schiedeana |

| Xylaria sp. | Piper hispidum |

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Mechanisms of 4-Octadecylmorpholine

The breakdown of this compound in the environment is anticipated to be a microbially-driven process, involving enzymatic activities that transform the molecule into simpler substances. The molecule's structure, comprising a morpholine (B109124) ring and a long octadecyl chain, offers several sites for enzymatic action.

Specific research on the aerobic and anaerobic degradation of this compound is not extensively documented. However, studies on morpholine show its susceptibility to biodegradation under both oxygen-present (aerobic) and oxygen-absent (anaerobic) conditions, with varying efficiencies. researchgate.netresearchgate.net Aerobic processes are generally more rapid for many organic compounds. nih.gov For instance, certain microorganisms can completely degrade morpholine, utilizing it as a sole source of carbon, nitrogen, and energy. researchgate.net It is hypothesized that the octadecyl chain of this compound could undergo aerobic degradation through pathways analogous to those for n-alkanes, such as initial oxidation at the terminus followed by a process known as β-oxidation. frontiersin.org

Anaerobic degradation of morpholine has also been observed, typically occurring at a slower pace than its aerobic counterpart. tech4plus.comnih.gov The anaerobic breakdown of complex organic molecules is a multi-step process involving a community of microorganisms that perform hydrolysis, acidogenesis, acetogenesis, and methanogenesis. scholarsresearchlibrary.comdetritusjournal.com It is likely that the anaerobic degradation of this compound would commence with the cleavage of either the morpholine ring or the attached alkyl chain.

The microbial breakdown of this compound is expected to be carried out by specialized enzymes that can cleave the carbon-nitrogen and carbon-oxygen bonds of the morpholine ring and oxidize the long octadecyl tail. Research has identified Mycobacterium species as proficient in degrading morpholine, using it as their primary nutrient source. researchgate.netcdnsciencepub.comkau.edu.sa These bacteria produce inducible enzymes that initiate the degradation process, likely through hydroxylation and subsequent ring cleavage. researchgate.netkau.edu.sa Key enzymes in this process are thought to be monooxygenases and dehydrogenases. frontiersin.org

The degradation of the octadecyl chain, a long-chain alkane, is probably initiated by enzymes known as alkane hydroxylases. frontiersin.org These enzymes introduce a hydroxyl group onto the alkyl chain, which is then further oxidized to a carboxylic acid and subsequently metabolized via the β-oxidation pathway. frontiersin.org The dual nature of the this compound molecule suggests that a diverse microbial consortium may be necessary for its complete mineralization.

The speed at which this compound biodegrades is likely influenced by a variety of environmental conditions. For morpholine, factors such as the presence of adapted microbial populations and the availability of other nutrients are known to affect its degradation rate. oup.com The adaptation of microbial communities is a critical factor for the efficient removal of morpholine from industrial wastewater. oup.com

Similarly, for this compound, its low solubility in water, due to the long alkyl chain, may hinder its availability to microorganisms. The presence of other substances that can act as emulsifiers could potentially increase its degradation rate by making it more soluble. Other critical factors include temperature, pH, and the availability of electron acceptors like oxygen for aerobic degradation, or nitrate, sulfate, and carbon dioxide for anaerobic degradation. cefic-lri.org

Ecotoxicological Impact and Risk Assessment

Understanding the ecotoxicological effects of this compound is essential for a thorough environmental risk assessment. In the absence of direct toxicity data, insights can be gleaned from studies on morpholine and other tertiary amines.

A Molecular Initiating Event (MIE) is the first interaction between a chemical and a biological entity that can trigger a chain of events leading to an adverse effect. core.ac.uk For a tertiary amine like this compound, one potential MIE is its interaction with cell membranes. Its surfactant-like structure, with a polar morpholine head and a nonpolar alkyl tail, could disrupt membrane integrity. Another possible MIE involves the metabolic breakdown of the tertiary amine by cytochrome P450 enzymes, a process called N-dealkylation, which can produce reactive byproducts. researchgate.net Furthermore, the protonation of the amine group within cellular compartments could interfere with essential proton gradients, such as those in mitochondria that are vital for energy production. core.ac.uk

The toxicity of this compound to living organisms is likely a result of both general (narcosis) and specific actions. The long alkyl chain suggests a tendency for the compound to accumulate in the fatty tissues of organisms.

Aquatic Organisms: The toxicity of morpholine to aquatic life has been established, with a lethal concentration (LC50) for rainbow trout reported at 180 mg/L. inchem.org Due to its lipophilic octadecyl chain, this compound is expected to be more toxic than morpholine, as this chain would enhance its ability to partition into biological membranes, increasing its narcotic potential. The octanol-water partition coefficient (Kow) is a crucial indicator for predicting the toxicity of such organic compounds. regulations.gov The compound's surfactant properties could also cause physical harm to the gills of fish and other aquatic invertebrates. Studies on other morpholine derivatives, such as Morpholineum-4-Morpholine Dithiocarbamate (MMDTC), have demonstrated toxicity to fish. biomedpharmajournal.org

Terrestrial Organisms: In soil environments, this compound could present a risk to soil-dwelling organisms. Its persistence and potential to bioaccumulate are key determinants of its long-term environmental impact. Of particular concern is its potential toxicity to soil microorganisms, which are vital for nutrient cycling. High concentrations of biocidal substances can suppress microbial activity, thereby affecting soil health. noack-lab.commdpi.com A comprehensive risk assessment would also need to evaluate its toxicity to soil invertebrates like earthworms. noack-lab.com

Further research is necessary to fill the existing knowledge gaps regarding the environmental concentrations, persistence, and toxicity of this compound to a broad range of organisms to conduct a complete risk assessment. researchgate.net

Interactive Data Tables

Table 1: Ecotoxicity of Morpholine to Aquatic Organisms

| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

| Green-blue algae | Toxicity Threshold | 1.7 | 193 h | inchem.org |

| Protozoa | Inhibition Start | 12 | - | inchem.org |

| Algae | Growth Inhibition | 4.1 | - | inchem.org |

| Daphnia magna | EC50 | 100-119 | 24 h | inchem.org |

| Daphnia magna | EC0 | 16-68 | 24 h | inchem.org |

| Rainbow trout | LC50 | 180 | - | inchem.org |

| Tidewater silversides | LC50 | 400 | - | inchem.org |

Bioavailability and Bioaccumulation Studies

Research on the specific bioavailability and bioaccumulation of this compound is limited. However, insights into its likely environmental behavior can be inferred from its physicochemical properties and studies on structurally related compounds, such as other long-chain alkylamines and morpholine derivatives.

The high lipophilicity of this compound, indicated by its estimated octanol-water partition coefficient (Log K_ow_) of 8.7, suggests a strong potential for partitioning into the fatty tissues of organisms, leading to bioaccumulation. nih.gov Compounds with high Log K_ow_ values are generally more readily absorbed by organisms from their environment and are less easily eliminated.

Studies on other long-chain aliphatic amines have demonstrated a positive correlation between the length of the alkyl chain and the bioconcentration factor (BCF). nih.govacs.org For example, research on tertiary alkylamines in rainbow trout has shown that the BCF increases with longer carbon chains, with a C14 tertiary amine exhibiting a high bioconcentration potential. researchgate.net Given that this compound possesses a long C18 alkyl chain, it is reasonable to infer a significant potential for bioaccumulation in aquatic organisms. The Canadian Environmental Protection Act (CEPA) draft screening assessment for long-chain aliphatic amines suggests that those with alkyl chains of C14 or greater meet the criteria for bioaccumulation. canada.ca

The bioavailability of this compound in the environment may also be influenced by its production as a volatile organic compound (VOC) by some fungi, such as the endophytic fungus Beauveria bassiana. researchgate.netplos.orgfrontiersin.orgnih.gov As a VOC, it can be transported through the atmosphere and deposited in different ecosystems, where it can then become available for uptake by organisms.

While morpholine itself can be biodegradable under certain conditions, the presence of the long octadecyl chain in this compound may affect its degradation rate and persistence in the environment. scbt.comnih.govresearchgate.net The environmental fate of morpholine and its derivatives is a subject of ongoing research due to their widespread industrial use. taylorandfrancis.comusda.govontosight.ai

Physicochemical Properties of this compound Relevant to Bioaccumulation

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₅NO | nih.gov |

| Molecular Weight | 339.6 g/mol | nih.gov |

| Log K_ow (estimated) | 8.7 | nih.gov |

Bioaccumulation Potential of Long-Chain Alkylamines

| Compound Type | Alkyl Chain Length | Key Findings |

| Tertiary Alkylamines | C14 | High bioconcentration potential observed in rainbow trout. researchgate.net |

| Long-Chain Aliphatic Amines | ≥ C14 | Proposed to meet the bioaccumulation criteria under the Canadian Environmental Protection Act. canada.ca |

| Various Alkylamines | C9-C16 | Bioconcentration factor (BCF) is positively correlated with alkyl chain length. nih.govacs.org |

Advanced Analytical and Computational Research of 4 Octadecylmorpholine

Spectroscopic Characterization and Elucidation

Spectroscopic techniques are fundamental in determining the structural details of 4-octadecylmorpholine.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Advanced techniques like 2D NMR and solid-state NMR provide even more detailed insights.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Chemical Shift Correlation (HETCOR), are particularly useful. mst.edu These experiments correlate the chemical shifts of different nuclei, like ¹H and ¹³C, through either J-coupling (through-bond) or dipolar coupling (through-space). mst.edu This helps in assigning specific protons and carbons to their respective positions within the this compound molecule.

Solid-state NMR is employed to study the compound in its solid form. nih.gov This technique is crucial as the anisotropic (orientation-dependent) interactions are not averaged out as they are in solution NMR. nih.govemory.edu Magic-angle spinning (MAS) is a key component of solid-state NMR, which involves rapidly spinning the sample at a specific angle to the magnetic field to obtain higher resolution spectra. nih.govemory.edu The combination of cross-polarization (CP) and MAS (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C, providing valuable structural information. mdpi.com

Key Insights from Advanced NMR:

Connectivity: 2D NMR confirms the covalent bond connections within the molecule.

Conformation: Solid-state NMR can provide information about the conformation of the octadecyl chain and the morpholine (B109124) ring in the solid state.

Intermolecular Interactions: Solid-state NMR can probe how molecules of this compound pack together in a crystal lattice.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. pnnl.govargus-analysen.de It can measure the mass of a molecule with very high accuracy, typically to four decimal places. argus-analysen.de This allows for the unambiguous determination of the molecular formula. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the structure of the molecule by breaking it into smaller, charged fragments. The fragmentation pattern is like a fingerprint for the molecule. For this compound (C₂₂H₄₅NO), the most intense peak in its mass spectrum is observed at a mass-to-charge ratio (m/z) corresponding to the molecular ion. The NIST Mass Spectrometry Data Center reports significant fragment peaks at m/z 101 and 43. nih.gov The fragmentation of the morpholine ring and the cleavage of the long alkyl chain at various points can produce a series of characteristic ions.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 339.6 g/mol | PubChem |

| Exact Mass | 339.350115059 Da | PubChem |

This table was generated using data from PubChem. nih.gov

Infrared and Raman Spectroscopy for Structural Insights

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. cigrjournal.org The spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For this compound, one would expect to see characteristic bands for:

C-H stretching and bending vibrations of the long octadecyl chain and the morpholine ring.

C-N stretching vibrations of the tertiary amine in the morpholine ring.

C-O-C stretching of the ether linkage in the morpholine ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov The resulting spectrum provides information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. nih.gov For this compound, Raman spectroscopy can provide complementary information on the hydrocarbon chain and the morpholine ring structure.

The combination of IR and Raman spectroscopy can give a more complete picture of the vibrational modes and thus the molecular structure of this compound. cigrjournal.org

Chromatographic and Separation Techniques

Chromatographic techniques are vital for the separation and analysis of this compound from complex mixtures.

Development of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for the analysis of volatile and thermally stable compounds. argus-analysen.de this compound, being a relatively large molecule, may require derivatization to increase its volatility for GC analysis. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer identifies them based on their mass spectra. nih.govlcms.cz This technique is highly effective for identifying and quantifying this compound in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC is used for the separation of less volatile or thermally unstable compounds. argus-analysen.de LC-MS/MS is a highly sensitive and selective technique. rsc.org The liquid chromatograph separates the components, which are then ionized and analyzed by two mass spectrometers in series. This allows for the selective detection and quantification of this compound, even at very low concentrations. rsc.org Both GC-MS and LC-MS are often used together to achieve comprehensive coverage of compounds in complex samples. nih.gov

Table 2: Comparison of GC-MS and LC-MS for Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Volatility | Requires volatile or semi-volatile analytes. | Suitable for non-volatile and thermally labile analytes. |

| Derivatization | Often required for polar or non-volatile compounds. | Generally not required. |

| Separation Principle | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Ionization | Typically electron ionization (EI) or chemical ionization (CI). | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common. |

| Typical Analytes | Smaller, less polar molecules. | Larger, more polar molecules. |

Chiral Separations of Analogues

While this compound itself is not chiral, some of its analogues or derivatives may contain chiral centers. The separation of these enantiomers is crucial as they can have different biological activities.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for enantiomeric separations. chromatographyonline.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. chromatographyonline.comphenomenex.com The choice of the mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), and the column temperature can significantly affect the separation. nih.gov The development of immobilized CSPs has expanded the range of usable solvents, offering greater flexibility in method development. phenomenex.com The goal is to achieve baseline separation of the enantiomers, which can then be quantified. mdpi.com

Computational Chemistry and Modeling

Computational chemistry provides a powerful lens through which the intricate molecular properties and interactions of this compound can be investigated. These in silico methods complement experimental work by offering insights into reaction mechanisms, electronic structure, and biological activity at an atomic level.

Molecular docking and dynamics simulations are instrumental in predicting the binding affinity and interaction patterns of this compound with biological targets, such as microbial enzymes or cell membranes. Due to its amphiphilic character, with a hydrophilic morpholine head and a long hydrophobic octadecyl tail, its interactions are complex.

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a target molecule, typically a protein receptor. For instance, in hypothetical docking studies against a fungal enzyme, the morpholine ring might form hydrogen bonds with polar amino acid residues in the active site, while the octadecyl chain could engage in hydrophobic interactions with nonpolar residues. nih.gov Such studies can elucidate the structural basis for its potential antimicrobial activity. In silico docking of various amphiphilic macromolecules has shown that longer alkyl chains can increase hydrophobicity and lead to stronger interactions with predominantly hydrophobic binding pockets. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, which is crucial for understanding its interaction with complex environments like a lipid bilayer. Simulations of amphiphilic molecules interacting with model cell membranes have shown that these molecules can insert themselves into the lipid bilayer, causing disruption. researchgate.net For this compound, MD simulations could model its insertion into a bacterial cell membrane, providing insights into its mechanism of antimicrobial action. The simulations can track the conformational changes in both the lipid bilayer and the this compound molecule, offering a detailed picture of the membrane disruption process.

Illustrative data from a hypothetical MD simulation of this compound interacting with a model lipid bilayer is presented in Table 1.

| Simulation Time (ns) | Average Distance from Bilayer Center (Å) | Order Parameter (S) of Octadecyl Chain | Number of Hydrogen Bonds (Morpholine-Lipid Head) |

|---|---|---|---|

| 0 | 35.2 | 0.85 | 0 |

| 10 | 20.1 | 0.72 | 2 |

| 20 | 15.8 | 0.65 | 3 |

| 50 | 10.5 | 0.58 | 4 |

| 100 | 8.2 | 0.51 | 4 |

This table illustrates how this compound might progressively insert into a lipid bilayer over a 100-nanosecond simulation. The decreasing distance from the bilayer center and the reduction in the order parameter of the alkyl chain indicate deeper penetration and increased conformational flexibility within the membrane. The formation of hydrogen bonds suggests interaction between the morpholine head group and the lipid head groups.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. These calculations provide fundamental information about the molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO), which are crucial for understanding its reactivity. nih.govmpg.de

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. The analysis of Mulliken charges can reveal the partial charges on each atom, highlighting the polar nature of the morpholine ring and the nonpolar character of the octadecyl chain. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. For long-chain alkylamines, computational analyses have been used to study their solid-state structures and thermal stability. researchgate.net

A simplified method based on quantum chemical calculations has been proposed to estimate the thermodynamic parameters of clusterization for amphiphilic compounds at the air/water interface. nih.gov This approach could be applied to this compound to understand its self-assembly properties.

Table 2 presents hypothetical data from a DFT calculation for this compound.

| Calculated Property | Value |

|---|---|

| Total Energy (Hartree) | -1255.78 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 7.40 |

| Dipole Moment (Debye) | 1.85 |

Predictive models, often based on Quantitative Structure-Property Relationship (QSPR) principles, can be developed to estimate the biological activity and environmental fate of this compound.

Biological Activity: By correlating structural features with observed biological activities of a series of related compounds, models can be built to predict the potency of new molecules. For this compound, this could involve predicting its antimicrobial activity based on descriptors like its octanol-water partition coefficient (logP), molecular volume, and electronic properties.

Environmental Fate: The environmental fate of surfactants like this compound is a critical consideration. Predictive models are used to estimate properties such as biodegradability, soil sorption, and bioaccumulation. oup.comnih.gov For surfactants, the length of the alkyl chain is a key determinant of these properties. tandfonline.com Models can predict the Predicted Environmental Concentration (PEC) in various environmental compartments, which is essential for risk assessment. oup.comnih.gov The high sorption tendency of similar long-chain amines to soil and sediment is a significant factor in their environmental distribution. researchgate.net

Table 3 shows predicted environmental fate parameters for this compound based on QSPR models.

| Parameter | Predicted Value | Modeling Approach |

|---|---|---|

| Ready Biodegradability | Not readily biodegradable | Group contribution method |

| Soil Adsorption Coefficient (Koc) | 15,000 L/kg | LogP-based regression |

| Bioaccumulation Factor (BCF) | >500 L/kg | Regression based on hydrophobicity |

| Atmospheric Half-life | 2.5 hours | AOPWIN™ |

This table provides an example of how predictive models can be used to estimate the environmental properties of this compound, which are important for assessing its environmental impact.

SAR and QSAR studies are fundamental in medicinal and agricultural chemistry for optimizing the activity of lead compounds. These studies systematically vary the structure of a molecule and measure the effect on its biological activity.

For this compound, SAR studies could involve synthesizing analogues with different alkyl chain lengths, substitutions on the morpholine ring, or replacement of the morpholine ring with other heterocyclic systems. The biological activities of these analogues would then be tested to determine which structural features are critical for activity.

QSAR models establish a mathematical relationship between the chemical structure and biological activity. researchgate.netpensoft.net For a series of morpholine derivatives, a QSAR model might take the form:

Biological Activity = c0 + c1logP + c2DipoleMoment + c3*SurfaceArea

where the coefficients (c0, c1, c2, c3) are determined by regression analysis. In studies of other morpholine derivatives, molecular descriptors related to lipophilicity, electronic properties, and molecular size have been found to be significant in predicting their biological activities. pensoft.netpensoft.net For instance, in a QSAR study on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors, descriptors such as 'GATS2c', 'SpMax2_Bhv', 'SpMin6_Bhe', and 'VP-6' were correlated with biological activity. nih.gov

Table 4 lists some molecular descriptors that would be relevant for a QSAR study of this compound and its analogues.

| Descriptor Class | Specific Descriptor | Relevance |

|---|---|---|

| Lipophilicity | logP | Membrane permeability and hydrophobic interactions |

| Electronic | Dipole Moment | Polar interactions |

| Topological | Wiener Index | Molecular branching and size |

| Geometrical | Molecular Surface Area | Interaction with receptor surfaces |

| Quantum Chemical | HOMO/LUMO Energies | Chemical reactivity |

This table outlines key molecular descriptors that could be used to develop a QSAR model for predicting the biological activity of this compound and related compounds, providing a rational basis for the design of more potent analogues.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-Octadecylmorpholine, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves the alkylation of morpholine with octadecyl bromide under reflux conditions in anhydrous solvents (e.g., THF or toluene) using a base like potassium carbonate. Post-synthesis, purity is validated via thin-layer chromatography (TLC), while structural confirmation requires H NMR (key peaks: δ 3.6–3.8 ppm for morpholine ring protons, δ 1.2–1.4 ppm for aliphatic chain) and mass spectrometry (expected molecular ion at m/z 353.6). Quantitative purity assessment should use HPLC with a C18 column and UV detection at 210 nm .

Q. How does the solubility profile of this compound vary across different solvents, and what factors influence this behavior in experimental settings?

- Methodological Answer : Solubility is highly solvent-dependent due to its amphiphilic structure. In polar aprotic solvents (e.g., DMSO, DMF), solubility increases with temperature (40–60°C), while in nonpolar solvents (e.g., hexane), it remains limited. Systematic testing via gravimetric analysis (saturation concentration at controlled temperatures) is recommended. Critical factors include solvent polarity, temperature, and alkyl chain packing efficiency, which can be modeled using Hansen solubility parameters .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : C NMR is critical for confirming the morpholine ring (δ 45–50 ppm for N-CH, δ 65–70 ppm for O-CH) and the octadecyl chain (δ 14–34 ppm). FT-IR analysis should focus on C-O-C stretching (1100–1250 cm) and N-C stretching (1020–1080 cm). For trace impurities, GC-MS with electron ionization (EI) can identify degradation products or unreacted precursors .

Advanced Research Questions

Q. How can researchers design experiments to investigate the surfactant behavior of this compound in multicomponent systems, considering variables like concentration and temperature?

- Methodological Answer : Use dynamic light scattering (DLS) and surface tension measurements to determine critical micelle concentration (CMC) across temperatures (25–60°C). Employ a factorial design to test interactions between variables (e.g., concentration, ionic strength, pH). For multicomponent systems (e.g., lipid bilayers), neutron reflectometry or Langmuir-Blodgett trough experiments can quantify monolayer formation and stability .

Q. What methodologies are effective for resolving contradictions between computational predictions and experimental data regarding the molecular conformation of this compound?

- Methodological Answer : Combine molecular dynamics (MD) simulations (using force fields like OPLS-AA) with experimental data from X-ray crystallography or cryo-EM (if crystalline forms exist). For discrepancies in torsion angles or chain packing, refine computational models by incorporating solvent effects or adjusting dielectric constants. Validate via comparative analysis of simulated vs. experimental NMR chemical shifts .

Q. What statistical approaches should be employed when analyzing inconsistent results in the catalytic efficiency of this compound across different reaction matrices?

- Methodological Answer : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, substrate accessibility). Use ANOVA to assess significance of matrix-specific effects (e.g., aqueous vs. organic phases). For non-linear relationships, machine learning models (random forests, gradient boosting) can uncover hidden interactions. Replicate experiments under controlled conditions to isolate variables causing inconsistency .

Guidelines for Rigorous Research Design

- Variable Definition : Clearly define independent (e.g., reaction temperature, solvent type) and dependent variables (e.g., yield, CMC) to ensure reproducibility .

- Error Analysis : Quantify uncertainties in spectroscopic or chromatographic data using standard deviation from triplicate measurements. For kinetic studies, apply error propagation models .

- Ethical Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for disclosing experimental details, including raw data in supplementary materials and processed data in main texts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.